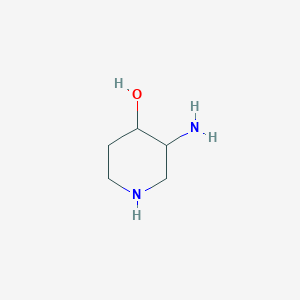

3-Aminopiperidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-aminopiperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c6-4-3-7-2-1-5(4)8/h4-5,7-8H,1-3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSWASGEGXCINO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60710976 | |

| Record name | 3-Aminopiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60710976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454713-07-6 | |

| Record name | 3-Aminopiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60710976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Aminopiperidin 4 Ol and Its Stereoisomers

Regioselective Synthesis Strategies

Regioselectivity is a critical consideration in the synthesis of 3-aminopiperidin-4-ol, as the relative positions of the amino and hydroxyl groups are paramount to the molecule's biological function. Various strategies have been developed to control this aspect of the synthesis.

Nucleophilic Ring Opening of Epoxypiperidines

One of the most direct and widely utilized methods for the synthesis of this compound involves the nucleophilic ring opening of an appropriate epoxypiperidine precursor. This approach is advantageous as it can establish the desired 1,2-amino alcohol functionality in a single step. The success of this strategy hinges on the regioselective attack of a nitrogen nucleophile at either the C3 or C4 position of the epoxide ring.

The ring-opening of 1,2-epoxides with nitrogen nucleophiles, such as ammonia (B1221849) or primary amines, is a common method for the synthesis of β-amino alcohols. researchgate.net For instance, the reaction of 1-tert-butoxycarbonyl-3,4-epoxypiperidine with various amine nucleophiles can lead to the formation of the corresponding regioisomeric trans-β-amino alcohols. researchgate.net A facile approach to preparing cis-3-methyl-4-aminopiperidine derivatives has been described through the regioselective ring opening of N-benzyl-3-methyl-3,4-epoxi-piperidine. researchgate.net

The conditions for the nucleophilic ring opening of epoxypiperidines can be optimized to favor the desired regioisomer. Key variables include the nature of the nitrogen nucleophile, the solvent, and the temperature. The use of excess amine at elevated temperatures is a common practice in these reactions. researchgate.net The choice of protecting group on the piperidine (B6355638) nitrogen can also influence the reactivity and selectivity of the epoxide opening.

| Nucleophile | Epoxide Substrate | Product | Reference |

| Amine Nucleophiles | 1-tert-butoxycarbonyl-3,4-epoxypiperidine | trans-β-aminoalcohols | researchgate.net |

| Amine Nucleophiles | N-benzyl-3-methyl-3,4-epoxi-piperidine | cis-3-methyl-4-aminopiperidine derivatives | researchgate.net |

Lewis acids can play a crucial role in activating the epoxide ring towards nucleophilic attack and can influence the regioselectivity of the ring-opening reaction. Lanthanoid (III) trifluoromethanesulfonates (Ln(OTf)3) have been shown to be excellent catalysts for the regioselective nucleophilic ring opening of epoxides. frontiersin.org For example, Europium (III) trifluoromethanesulfonate (B1224126) (Eu(OTf)3) can catalyze the introduction of amines at the C3 position of 2,3-epoxy alcohols with high regioselectivity. frontiersin.org The choice of solvent can also impact the reaction outcome, with polar protic or aprotic solvents commonly employed.

Reductive Amination Approaches

Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds. wikipedia.org This strategy can be adapted for the synthesis of this compound by utilizing a suitable aminoketone precursor. The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the desired amine. wikipedia.orgyoutube.com

This two-step process, often performed in a single pot, involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. wikipedia.orgyoutube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaCNBH3), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). commonorganicchemistry.commasterorganicchemistry.com The reaction is typically carried out under neutral or weakly acidic conditions to facilitate imine formation. wikipedia.org

| Reducing Agent | Typical Solvents | Key Characteristics | Reference |

| Sodium triacetoxyborohydride (NaBH(OAc)3) | DCE, DCM, THF, dioxane | Water-sensitive, not compatible with methanol. | commonorganicchemistry.com |

| Sodium cyanoborohydride (NaCNBH3) | Methanol | Not water-sensitive, Lewis acids can be added for less reactive substrates. | commonorganicchemistry.com |

| Sodium borohydride (NaBH4) | Methanol, Ethanol | Added after imine formation is complete as it can reduce aldehydes and ketones. | commonorganicchemistry.com |

Cyclization Reactions for Piperidine Ring Formation

The construction of the piperidine ring itself can be a key step in the synthesis of this compound. Intramolecular cyclization reactions are powerful tools for the formation of cyclic structures, and various strategies have been developed to form the piperidine ring with the desired substitution pattern.

A highly efficient one-pot synthesis of 3-aminopiperidines has been achieved through the intramolecular cyclization of unsaturated amines. nih.gov This method allows for the nucleophilic installation of a nitrogen moiety and can be expanded to include a variety of nitrogen nucleophiles, providing a modular approach to 3-amino and 3-amidopiperidines. nih.gov The regioselectivity of this transformation can favor the formation of the anti-Markovnikov adduct, complementing other methods. nih.gov

Intermolecular Cyclizations

Intermolecular cyclization strategies for the synthesis of the this compound core often involve the construction of the piperidine ring from two or more separate molecular fragments. These methods offer a high degree of flexibility, allowing for the introduction of various substituents by modifying the starting materials.

One conceptual approach involves a [5+1] annulation, where a five-atom chain containing a nitrogen atom reacts with a one-atom component to form the piperidine ring. While direct application to this compound is not extensively documented, the general strategy is well-established for substituted piperidines. For instance, a two-component intermolecular process can involve the formation of a C-N and a C-C bond or two C-N bonds to construct the heterocyclic ring.

Multi-component reactions (MCRs), such as the Diels-Alder reaction, represent another powerful tool for the intermolecular synthesis of piperidine derivatives. A four-component reaction can bring together an aldehyde, an ammonia equivalent, an acyl chloride, and a dienophile to generate highly functionalized piperidone scaffolds. These piperidones can then serve as versatile intermediates, which, through subsequent reduction and functional group manipulations, could potentially be converted to this compound derivatives. The key advantage of MCRs lies in their ability to generate molecular complexity in a single step from simple and readily available starting materials.

| Intermolecular Strategy | Description | Potential for this compound Synthesis |

| [5+1] Annulation | A five-atom chain with a nitrogen atom reacts with a single-atom component to form the piperidine ring. | Adaptable for creating substituted piperidine precursors. |

| Multi-component Reactions (e.g., Diels-Alder) | Multiple starting materials combine in a single step to form a complex product, such as a functionalized piperidone. | Can generate piperidone intermediates that may be converted to the target compound. |

Hydrogenation and Reduction of Precursors

The hydrogenation and reduction of aromatic and unsaturated precursors are among the most common and efficient methods for the synthesis of saturated heterocycles like piperidines.

The catalytic hydrogenation of substituted pyridines is a direct and atom-economical route to the corresponding piperidines. For the synthesis of this compound, the logical precursor would be 3-amino-4-hydroxypyridine. However, the hydrogenation of hydroxypyridines has historically been challenging.

A significant advancement in this area involves the hydrogenation of hydroxypyridines in the presence of a platinum group metal catalyst, such as platinum or palladium, using a lower saturated aliphatic monocarboxylic acid anhydride (B1165640) as a solvent. This method is effective because the anhydride stabilizes the enol form of the hydroxypyridine as an ester, which is more readily hydrogenated. Following the reduction of the pyridine (B92270) ring, the resulting ester can be hydrolyzed to yield the desired hydroxypiperidine. acs.org

Similarly, the hydrogenation of 3-aminopyridine (B143674) has been accomplished using a mixed platinum/rhodium catalyst in acetic acid under hydrogen pressure to yield 3-aminopiperidine. unl.edu A combination of these approaches, by starting with 3-amino-4-hydroxypyridine, could provide a viable pathway to this compound. The choice of catalyst and reaction conditions is crucial to achieve high yields and chemoselectivity, avoiding the hydrogenolysis of the hydroxyl group.

| Catalyst | Substrate | Solvent/Conditions | Product | Reference |

| Platinum group metal (e.g., Pt, Pd) | Hydroxypyridines | Carboxylic acid anhydride, followed by hydrolysis | Hydroxypiperidines | acs.org |

| Platinum/Rhodium | 3-Aminopyridine | Acetic acid, H₂ pressure | 3-Aminopiperidine | unl.edu |

| Rh/C | Pyridines | Water, 80°C, 5 atm H₂ | Piperidines | dicp.ac.cn |

| RuCl₃·xH₂O | Pyridines | Ammonia borane | Piperidines | dicp.ac.cn |

An alternative synthetic route involves the selective reduction of imine or nitro functionalities on a pre-formed piperidine ring or a precursor that cyclizes upon reduction.

Reduction of Nitro-Compounds: A potential strategy begins with a suitably substituted piperidine precursor bearing a nitro group, for instance, a 4-hydroxy-3-nitropiperidine derivative. The reduction of a nitro group to an amine is a well-established transformation in organic synthesis. A variety of reagents can be employed for this purpose, including:

Catalytic Hydrogenation: Using catalysts such as Raney nickel or platinum on carbon (Pd/C) with hydrogen gas.

Metal-Acid Systems: Such as iron in acetic acid or tin in hydrochloric acid.

Transfer Hydrogenation: Utilizing reagents like ammonium (B1175870) formate (B1220265) in the presence of Pd/C.

The choice of reducing agent would need to be compatible with the hydroxyl group at the 4-position to avoid undesired side reactions.

Reduction of Imines: Reductive amination offers a versatile method for the synthesis of amines. In the context of this compound, this could involve the reduction of a cyclic imine or the intramolecular reductive amination of a precursor containing both a carbonyl group and an amine. For example, a 4-hydroxy-3-oxopiperidine could be reacted with an ammonia source to form an enamine or imine intermediate, which is then reduced in situ to the desired this compound. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The stereochemical outcome of the reduction would be a critical consideration in this approach.

Stereoselective and Asymmetric Synthesis

The biological activity of this compound is often dependent on the specific stereochemistry of the molecule. Therefore, the development of stereoselective and asymmetric synthetic methods is of paramount importance.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired stereocenter(s) have been established, the auxiliary is removed. This strategy has been widely applied in the synthesis of chiral piperidine derivatives.

While specific examples for the synthesis of this compound are not prevalent in the literature, the general principles can be applied. For instance, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, could be attached to a precursor molecule. Subsequent reactions, such as an alkylation or an aldol (B89426) reaction to introduce the amino or hydroxyl functionalities or their precursors, would proceed diastereoselectively under the influence of the chiral auxiliary. The newly formed stereocenters would then be locked in place, and the auxiliary could be cleaved to reveal the enantiomerically enriched product. The success of this approach hinges on the ability to introduce the necessary functionalities at the 3 and 4 positions of the piperidine ring with high diastereoselectivity.

| Chiral Auxiliary Type | Key Features | Applicable Reactions |

| Evans Oxazolidinones | Forms an imide with a carboxylic acid derivative, providing a rigid scaffold for stereocontrol. | Asymmetric alkylations, aldol reactions, and conjugate additions. |

| Pseudoephedrine | Forms an amide with a carboxylic acid, with the stereochemistry directed by the methyl and hydroxyl groups of the auxiliary. | Asymmetric alkylation to form chiral carboxylic acids. |

| Camphorsultam | Provides high diastereoselectivity in a variety of reactions. | Michael additions, Claisen rearrangements. |

Asymmetric Catalysis (e.g., Rhodium-catalyzed asymmetric hydrogenation)

Asymmetric catalysis offers a more elegant and atom-economical approach to chiral molecules, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. Rhodium-catalyzed asymmetric hydrogenation is a particularly powerful tool for the synthesis of chiral amines and alcohols.

The asymmetric hydrogenation of N-heteroaromatic compounds, including pyridines, is a challenging but highly desirable transformation. The development of chiral rhodium-phosphine catalysts has enabled the enantioselective hydrogenation of certain substituted pyridinium (B92312) salts. For example, Rh-JosiPhos catalysts have been shown to reduce N-benzylated 3-substituted pyridinium salts to the corresponding chiral piperidines with high enantiomeric excess. This approach could potentially be adapted for the synthesis of a chiral precursor to this compound.

Another relevant strategy is the rhodium-catalyzed asymmetric hydrogenation of enamides. An appropriately substituted tetrahydropyridine (B1245486) with an enamide functionality could be hydrogenated to introduce the chiral amino group with high enantioselectivity. The success of this method would depend on the synthesis of the requisite enamide precursor and the selection of a suitable chiral phosphine (B1218219) ligand for the rhodium catalyst.

| Catalyst System | Substrate Type | Potential Application for this compound Synthesis |

| Rh-JosiPhos | N-benzylated 3-substituted pyridinium salts | Asymmetric hydrogenation of a 3-substituted-4-hydroxypyridinium salt precursor. |

| Rh-Chiral Phosphine Ligands | Enamides | Asymmetric hydrogenation of a tetrahydropyridine-based enamide to install the chiral amino group. |

| Iridium-based catalysts | Pyridinium salts | Asymmetric hydrogenation of substituted pyridinium salts to yield chiral piperidines. |

Chemoenzymatic Synthesis Using Biocatalysts (e.g., ω-transaminases)

Biocatalysis, particularly using enzymes like ω-transaminases (ω-TAs), offers a green and highly selective method for producing chiral amines. diva-portal.org These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate, creating a chiral amine with high enantiopurity. mdpi.com The synthesis of this compound stereoisomers can be envisioned through the asymmetric amination of a prochiral ketone precursor, such as a protected 4-hydroxypiperidin-3-one.

The reaction mechanism follows a ping-pong-bi-bi kinetic model. mdpi.com A significant challenge in ω-TA-catalyzed reactions is the often unfavorable thermodynamic equilibrium, which can limit product yield. nih.gov To overcome this, strategies such as using specific amino donors that shift the equilibrium or incorporating a secondary enzyme to remove the ketone by-product (e.g., lactate (B86563) dehydrogenase to remove pyruvate) can be employed. nih.govnih.gov Multi-enzyme cascades can be streamlined into one-pot reactions to prevent the racemization of labile intermediates and produce products with high enantiopurity. rsc.org Protein engineering has also been utilized to improve the substrate scope and stereoselectivity of ω-TAs for non-natural substrates. mdpi.com

Table 1: Hypothetical Chemoenzymatic Synthesis of this compound Stereoisomers

| ω-Transaminase Type | Prochiral Substrate | Amine Donor | Expected Product Stereoisomer | Potential Enantiomeric Excess (ee) |

| (R)-selective ω-TA | N-Boc-4-hydroxypiperidin-3-one | Isopropylamine (B41738) | (3R,4S/R)-3-Amino-4-hydroxypiperidine | >99% |

| (S)-selective ω-TA | N-Boc-4-hydroxypiperidin-3-one | L-Alanine | (3S,4S/R)-3-Amino-4-hydroxypiperidine | >99% |

| Engineered ω-TA | N-Cbz-4-oxopiperidin-3-yl acetate | o-xylylenediamine | Specific cis- or trans-isomer | >99% |

Kinetic Resolution Techniques

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org The result is an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. wikipedia.org For secondary amines like this compound, kinetic resolution can be achieved through enantioselective acylation. nih.gov

In this process, a racemic mixture of this compound is treated with a chiral acylating agent in the presence of a catalyst. One enantiomer reacts significantly faster to form an amide, allowing it to be separated from the unreacted, enantioenriched amine. The effectiveness of the resolution is measured by the selectivity factor (s), which is the ratio of the reaction rates for the two enantiomers (k_fast / k_slow). nih.gov Chiral hydroxamic acids have been shown to be effective reagents for the kinetic resolution of various N-heterocycles, including piperidines, providing good selectivity factors. nih.gov

Table 2: Parameters for Kinetic Resolution of Racemic this compound

| Chiral Reagent/Catalyst System | Acylating Agent | Faster Reacting Enantiomer | Slower Reacting Enantiomer | Potential Selectivity Factor (s) |

| Chiral N-heterocyclic carbene (NHC) / Chiral hydroxamic acid | Acetic anhydride | (3R,4S)-isomer | (3S,4R)-isomer | Up to 52 nih.gov |

| (S)-Mandelic acid derived reagent | Benzoyl chloride | (3S,4R)-isomer | (3R,4S)-isomer | 10-30 |

| Planar-chiral DMAP analogue / O-acylated azlactone | O-acylated azlactone | (3R,4R)-isomer | (3S,4S)-isomer | >20 ethz.ch |

Diastereoselective Synthesis

Diastereoselective synthesis aims to create a specific diastereomer of a molecule with multiple chiral centers. For this compound, this involves controlling the relative stereochemistry of the amino and hydroxyl groups at the C3 and C4 positions (cis or trans). A variety of methods have been developed for the diastereoselective synthesis of substituted piperidines.

One effective approach involves a one-pot reaction sequence that includes a gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement to form highly substituted piperidin-4-ols. nih.gov This method has demonstrated excellent diastereoselectivities, particularly at lower temperatures. nih.gov By choosing appropriate starting materials containing a nitrogen precursor, this methodology could be adapted to synthesize this compound derivatives with high diastereomeric ratios. Another strategy involves the regioselective ring-opening of an epoxide precursor, such as an N-protected-3,4-epoxy-piperidine, with an amine nucleophile to yield cis-3-methyl-4-aminopiperidine derivatives. researchgate.net The stereochemistry of the final product is dictated by the stereochemistry of the epoxide and the nature of the nucleophilic attack.

Table 3: Comparison of Diastereoselective Synthesis Conditions

| Method | Key Transformation | Catalyst/Reagent | Typical Diastereomeric Ratio (dr) | Reference Principle |

| Gold-Catalyzed Cyclization | Intramolecular hydroalkoxylation/reduction | PPh₃AuNTf₂ / Catecholborane | >25:1 | nih.gov |

| Epoxide Ring Opening | Nucleophilic addition | Sodium Azide then H₂/Pd-C | >20:1 (for cis) | researchgate.net |

| Michael Addition | Conjugate addition to a dehydropiperidinone | Lithium diisopropylamide (LDA) | High diastereoselectivity | researchgate.net |

Multi-Component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most of the atoms from the starting materials. ebrary.netresearchgate.net This approach offers significant advantages in terms of atom economy, reduced reaction time, and the rapid generation of molecular diversity. rug.nl

The assembly of the this compound scaffold can be approached using MCRs like the Ugi or Mannich reactions. ebrary.netnih.gov For instance, a hypothetical Ugi four-component reaction could involve an aldehyde, an amine (bearing a masked hydroxyl group), a carboxylic acid, and an isocyanide. The resulting α-aminoacyl amide product could then be cyclized and further functionalized to yield the desired piperidine ring. The Strecker reaction, another classic MCR, is used to synthesize α-amino nitriles, which can be precursors to 4-aminopiperidine (B84694) structures. nih.gov The flexibility of MCRs allows for the introduction of various substituents, making them a valuable tool in creating libraries of this compound derivatives for drug discovery.

Advanced Synthetic Techniques

Solid-Phase Synthesis Protocols

Solid-phase synthesis is a technique where molecules are built step-by-step on an insoluble polymer support or resin. This methodology simplifies the purification process, as excess reagents and by-products can be washed away, and it is highly amenable to automation and the creation of large chemical libraries. The synthesis of piperidine derivatives, including 3-alkoxy-4-aryl piperidines, has been successfully demonstrated using solid-phase protocols. nih.gov

For this compound, a suitable precursor could be anchored to a solid support via a traceless linker. Subsequent chemical transformations, such as the introduction of the amino and hydroxyl groups, could be performed in a sequential manner. Alternatively, the entire piperidine scaffold can be constructed on the resin. Upon completion of the synthesis, the final product is cleaved from the solid support. This approach is particularly advantageous for generating a diverse set of analogues by varying the building blocks used in each step. nih.gov

Flow Chemistry Applications in this compound Synthesis

Flow chemistry involves performing chemical reactions in a continuous stream within a network of tubes or microreactors, rather than in a traditional batch reactor. This technology offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for hazardous or highly exothermic reactions. jst.org.inillinois.edu

The multi-step synthesis of complex pharmaceutical ingredients is well-suited for flow chemistry. nih.gov A synthesis sequence for this compound could be designed as a "telescoped" process, where the output from one reactor flows directly into the next, eliminating the need for intermediate purification steps. jst.org.in For example, a hazardous nitration or azidation step could be performed safely in a microreactor, followed by a reduction in a packed-bed reactor containing a solid-supported catalyst, and finally a cyclization step under superheated conditions to form the piperidine ring. illinois.edunih.gov This approach not only enhances safety and efficiency but also facilitates scaling up from laboratory discovery to industrial production. researchgate.net

Derivatization and Structural Modification of 3 Aminopiperidin 4 Ol

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the 3-aminopiperidin-4-ol scaffold—the secondary amine of the piperidine (B6355638) ring and the primary exocyclic amine—are primary sites for modification through alkylation and acylation.

N-Alkylation: Selective N-alkylation is crucial for developing derivatives with specific properties. Mono-alkylation of the ring nitrogen is a common strategy. For instance, N-benzylation is a key step in many synthetic routes, often achieved by reacting the piperidine precursor with benzyl chloride. researchgate.net The synthesis of (−)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol, a related structure, utilizes this approach to install a benzyl group on the ring nitrogen. researchgate.net

Achieving selective mono-alkylation of primary amines in the presence of other nucleophilic groups can be challenging due to the potential for overalkylation. nih.gov One method to control this involves the use of a chelating agent like 9-borabicyclo[3.3.1]nonane (9-BBN), which can form a stable chelate with 1,3-amino alcohols, thereby protecting and activating the amine group for a selective reaction with an alkyl halide. organic-chemistry.org While not demonstrated specifically on this compound, this method is effective for various 3-amino alcohols. organic-chemistry.org General procedures for N-alkylation of piperidines often involve reacting the amine with an alkyl halide in the presence of a base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), in a suitable solvent like dimethylformamide (DMF) or acetonitrile (MeCN). researchgate.net

N-Acylation: N-acylation introduces an amide bond, which can significantly alter the molecule's properties. This reaction is typically performed by treating the amine with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base. semanticscholar.org For example, N-(pyridin-2-ylmethyl)acetamide can be acylated with benzoyl chloride using DIPEA as a base to achieve a 94% yield. semanticscholar.org This highlights a general method applicable to the amino groups of this compound. In the synthesis of more complex derivatives, such as peptide analogues, the amino group is coupled with protected amino acids, a form of N-acylation that is fundamental to peptide synthesis. acs.org

| Reaction Type | Substrate | Reagents | Product | Reference |

|---|---|---|---|---|

| N-Alkylation (Benzylation) | Racemic piperidine precursor | Benzyl chloride | 1-Benzyl-4-(benzylamino)piperidin-3-ol | researchgate.net |

| Mono-N-Alkylation | 3-Amino alcohols (general) | 1) 9-BBN; 2) Base; 3) Alkyl halide; 4) Acidic hydrolysis | Mono-N-alkylated 3-amino alcohol | organic-chemistry.org |

| N-Acylation | N-(pyridin-2-ylmethyl)acetamide | Benzoyl chloride, DIPEA | N-Benzoyl-N-(pyridin-2-ylmethyl)acetamide | semanticscholar.org |

O-Functionalization of the Hydroxyl Group

The hydroxyl group at the C4 position offers another site for modification, allowing for the introduction of various functionalities through reactions like acylation (esterification) or alkylation (etherification). O-functionalization can influence the molecule's polarity, hydrogen bonding capability, and metabolic stability.

A key example of O-functionalization is O-acetylation. The synthesis of trans-3,4-diacetoxy-1-benzylpiperidine demonstrates the conversion of hydroxyl groups on the piperidine ring to acetate esters. researchgate.net This transformation is typically achieved using acetyl chloride or acetic anhydride. Such modifications are not only for altering properties but can also be used to study conformational behaviors, as the resulting diacetoxy derivative was used to investigate an acid-induced conformational flip. researchgate.net Enzymatic resolution processes can also involve O-acetylation, where an enzyme like Candida antarctica lipase B selectively acetylates one enantiomer of a racemic aminoalcohol, facilitating their separation. researchgate.net

Modifications at the Piperidine Ring Carbons

Altering the substitution pattern on the carbon atoms of the piperidine ring can profoundly impact the molecule's conformation and biological activity. This can be achieved through various synthetic strategies, including C-H functionalization and ring synthesis with pre-installed substituents.

Direct C-H functionalization of a pre-existing piperidine ring is a powerful but challenging approach. The site-selectivity (C2, C3, or C4) can be controlled by the choice of catalyst and the nature of the nitrogen protecting group. nih.gov For instance, 3-substituted analogues of methylphenidate were prepared indirectly via asymmetric cyclopropanation of an N-Boc-tetrahydropyridine, followed by a regio- and stereoselective reductive ring-opening of the resulting cyclopropane. nih.gov

Alternatively, substituted piperidines can be built from acyclic or different heterocyclic precursors. A facile synthesis for cis-3-methyl-4-aminopiperidine derivatives was developed starting from an N-benzyl-pyridinium salt. researchgate.net This multi-step process involves the regioselective ring-opening of an epoxide intermediate to install both the methyl and amino groups with the desired stereochemistry. researchgate.net

| Strategy | Precursor | Key Step | Product Type | Reference |

|---|---|---|---|---|

| Indirect C3-Functionalization | N-Boc-tetrahydropyridine | Asymmetric cyclopropanation followed by reductive ring opening | 3-Substituted piperidines | nih.gov |

| Ring Synthesis | N-benzyl-pyridinium salt | Regioselective epoxide ring opening | cis-3-Methyl-4-aminopiperidine derivatives | researchgate.net |

Synthesis of Conformationally Restricted Analogues

Restricting the conformational flexibility of the this compound scaffold can lead to increased potency and selectivity for a biological target by locking the molecule into its bioactive conformation. This is often achieved by introducing cyclic constraints or bulky groups.

One strategy involves incorporating the aminopiperidine structure into a bridged-ring system. For example, six-membered lactam-bridged dipeptides, specifically 4-substituted-3-aminopiperidin-2-ones, have been synthesized as conformationally constrained peptide mimics. nih.gov A key step in this synthesis is a diastereoselective addition of a cuprate to an α,β-unsaturated ester. nih.gov The resulting constrained tetrapeptide, N-acetyl-Ser-Asp-Lys-Pro (AcSDKP), was successfully synthesized using a 3-amino-4-vinylpiperidin-2-one intermediate. nih.gov

The trans-3,4-disubstituted piperidine moiety itself can act as a conformational switch. In trans-3,4-diacetoxy-1-benzylpiperidine, protonation at low pH induces a conformational flip to a state where both acetoxy groups are axial, driven by the formation of an intramolecular hydrogen bond. researchgate.net This demonstrates how the inherent stereochemistry of the scaffold can be exploited to create environmentally sensitive conformational changes. Furthermore, piperidine cores are considered suitable scaffolds for constructing preorganized analogues of bioactive molecules like Immucillins, where the ring structure helps to orient substituents in the correct conformation for biological activity. nih.govmdpi.com

Introduction of Heteroatoms and Functional Groups

Expanding the chemical diversity of the this compound scaffold involves introducing additional heteroatoms (e.g., sulfur, halogens) and a wider variety of functional groups beyond simple alkyl or acyl moieties. fsu.edumasterorganicchemistry.comlibretexts.org Functional groups are specific arrangements of atoms that dictate a molecule's characteristic chemical reactivity. libretexts.org

The synthesis of novel derivatives often involves multi-step sequences that build complex functionality onto the piperidine core. For instance, a series of 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives were designed and synthesized as potential antidiabetic agents. nih.gov This synthesis involved reacting a substituted 6-chloro-3-methyl uracil with a quinazolinone intermediate, which was then coupled to the 4-amino position of a piperidine derivative. This introduces multiple new heterocyclic rings and functional groups, including amides and ureas, onto the initial scaffold. nih.gov Similarly, the synthesis of cis-3-methyl-4-amido piperidines from an epoxide precursor introduces an amide functionality at the C4 position. researchgate.net These examples showcase how the basic aminopiperidinol structure can be elaborated into highly complex molecules with diverse chemical features.

Design and Synthesis of this compound Based Peptide Analogues

The structural similarity of the 3-aminopiperidine scaffold to amino acid residues makes it an excellent component for creating peptide analogues or peptidomimetics. By replacing an amino acid in a peptide sequence with this scaffold, researchers can introduce conformational constraints, improve metabolic stability, and explore new interactions with biological targets. acs.org

A notable application is the development of 3-aminopiperidine-based peptide analogues as the first selective noncovalent inhibitors of the bacterial cysteine protease IdeS. acs.org In these analogues, the piperidine moiety replaces a glycine (B1666218) residue at the enzyme's cleavage site. acs.org The synthesis involves a reductive amination between an N-protected 3-piperidone and an amino acid ester (like glycine or proline) to create the key stereocenter, followed by separation of stereoisomers and standard peptide coupling reactions. acs.org This approach allows for the systematic extension of the peptide chain and modification of the piperidine unit, serving as a platform for developing more potent inhibitors. acs.org

Another example is the synthesis of a conformationally constrained tetrapeptide analogue of AcSDKP from 3-amino-4-vinylpiperidin-2-one. nih.gov The lactam-bridged dipeptide unit created from the aminopiperidinone serves to mimic a peptide turn, demonstrating the utility of these scaffolds in creating structurally defined peptidomimetics. nih.gov

Applications of 3 Aminopiperidin 4 Ol in Organic Synthesis

As Chiral Building Blocks for Complex Molecules

The intrinsic stereochemistry of 3-aminopiperidin-4-ol makes it a highly prized chiral building block in medicinal chemistry and asymmetric synthesis. The defined spatial arrangement of its amino and hydroxyl groups provides a rigid framework that can be exploited to control the stereochemical outcome of subsequent reactions. Synthetic chemists utilize this pre-existing chirality to construct complex target molecules with a high degree of stereoselectivity, obviating the need for challenging enantioselective steps later in the synthetic sequence.

An enantioselective route to cis-1-Boc-3-fluoropiperidin-4-ol, a valuable building block, highlights the utility of manipulating the piperidine (B6355638) core. While not this compound itself, this synthesis demonstrates the importance of chiral piperidinol frameworks. The development of efficient synthetic methods, including asymmetric catalysis, provides access to enantiomerically pure piperidine derivatives that serve as key intermediates for a wide range of biologically active compounds. For instance, chiral 3-aminopiperidines are crucial precursors for dipeptidyl peptidase IV (DPP-IV) inhibitors used in antidiabetic agents. The ability to synthesize these chiral amines in high yield and enantiomeric excess is of significant industrial interest.

The following table summarizes examples of chiral building blocks derived from or related to the aminopiperidine scaffold and their applications.

| Chiral Building Block | Synthetic Method | Application | Reference |

| (R)-3-amino-1-Boc-piperidine | Asymmetric amination using ω-transaminases | Precursor for DPP-IV inhibitors (e.g., alogliptin, linagliptin) | |

| cis-1-Boc-3-fluoropiperidin-4-ol | Enantioselective fluorination | Building block for medicinal chemistry | |

| Chiral 2,3-cis-disubstituted piperidines | Asymmetric Cu-catalyzed cyclizative aminoboration | Intermediate for NK1 antagonist L-733,060 |

Precursors to Biologically Relevant Scaffolds

The this compound structure is a key component in the synthesis of various biologically relevant scaffolds that mimic natural products or are designed to interact with specific biological targets.

Piperidine alkaloids are a large class of natural products with a wide spectrum of biological activities. The this compound core serves as an excellent starting point for the synthesis of aminohydroxylated piperidine alkaloid analogues. The stereochemistry of the amino and hydroxyl groups can be used to direct the diastereoselective construction of substituted piperidine rings. For example, palladium-catalyzed cyclization reactions have been employed to construct 2,6-disubstituted piperidine rings in a stereoselective manner, leading to the synthesis of alkaloids like (-)-isosolenopsin, which was isolated from fire ants. These synthetic strategies provide access to complex alkaloid structures that can be evaluated for their pharmacological properties.

Iminosugars are carbohydrate mimics in which the endocyclic oxygen atom is replaced by a nitrogen atom. This modification endows them with the ability to inhibit glycosidases and glycosyltransferases, enzymes involved in numerous biological processes. Consequently, iminosugars have immense therapeutic potential for treating diseases ranging from viral infections to metabolic disorders.

The polyhydroxylated piperidine structure of this compound makes it an ideal precursor for iminosugar synthesis. Synthetic strategies often involve starting from natural amino acids or sugars to build the chiral piperidine core, which is then further functionalized. Ring-closing metathesis is a key reaction used to form the piperidone precursor, which can then be stereoselectively reduced and hydroxylated to yield the final iminosugar. The resulting conformationally restricted iminosugars can exhibit enhanced inhibitory activity and selectivity against different glycosidases.

Peptide mimetics are compounds designed to mimic the structure and function of natural peptides, offering advantages such as increased stability and oral bioavailability. The 3-aminopiperidine scaffold has been successfully incorporated into peptide backbones to create constrained analogues. These modifications can lock the peptide into a specific conformation, which can be crucial for binding to a biological target.

For instance, 3-aminopiperidine-based structures have been used to mimic glycine (B1666218) residues in peptide sequences. In one study, analogues of a tetrapeptide were synthesized where a piperidine moiety replaced a glycine. This was achieved through reductive amination of a protected piperidone followed by standard peptide coupling steps. Such peptide mimics have been investigated as inhibitors of enzymes like the bacterial cysteine protease IdeS, demonstrating the potential of this approach in developing novel therapeutics. However, care must be taken during synthesis, as epimerization can be a concern during amide bond formation in certain contexts.

Development of Novel Ligands in Catalysis

The development of chiral ligands is central to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The structural features of this compound, specifically its chiral backbone and the presence of nitrogen and oxygen atoms capable of coordinating to metal centers, make it an attractive candidate for ligand development.

While direct applications of this compound as a ligand are not extensively documented in the provided search results, the broader class of chiral aminophenols and piperidine derivatives are widely used. Chiral guanidines, which can be derived from amino-functionalized scaffolds, have emerged as powerful organocatalysts due to their basicity and hydrogen-bonding capabilities. Furthermore, combining chiral piperidines and their derivatives with metal species has expanded their utility in asymmetric catalysis, providing solutions for challenging chemical transformations. The potential exists to develop novel ligands from this compound for a range of catalytic reactions, including hydrogenations, alkylations, and cyclopropanations.

Scaffold for Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful tool in drug discovery for rapidly generating large numbers of diverse compounds for high-throughput screening. The this compound core serves as an excellent scaffold for building such libraries. A scaffold is a central core structure common to all compounds in a library, onto which various substituents (building blocks) are attached.

The multiple functionalization points on the this compound ring (the ring nitrogen, the amino group, and the hydroxyl group) allow for the attachment of a wide variety of chemical moieties. By systematically varying these substituents, vast libraries of related compounds can be synthesized. These libraries can then be screened against biological targets to identify new lead compounds for drug development. This scaffold-based approach has been used to identify novel antibacterial agents, among other therapeutic candidates. The synthesis can be performed in parallel or using split-pool methods on a solid phase, facilitating the efficient creation of millions of compounds.

The table below outlines the key features of using scaffolds in combinatorial chemistry.

| Feature | Description | Relevance to this compound |

| Core Structure | A common chemical framework shared by all library members. | The rigid piperidine ring provides a defined 3D orientation for substituents. |

| Diversity Points | Positions on the scaffold where different building blocks can be attached. | The N1-nitrogen, C3-amino group, and C4-hydroxyl group act as diversity points. |

| Library Generation | Systematic synthesis of a large number of compounds. | Amenable to solid-phase or solution-phase parallel synthesis techniques. |

| Screening | Testing the library against biological targets to find active compounds ("hits"). | Libraries can be screened for various activities, such as enzyme inhibition or receptor binding. |

Mechanistic Investigations and Reaction Pathway Elucidation

Studies on Regioselectivity and Stereoselectivity Control

The spatial arrangement of the amino and hydroxyl groups in 3-Aminopiperidin-4-ol presents a significant synthetic challenge, necessitating precise control over both regioselectivity (which atoms form new bonds) and stereoselectivity (the three-dimensional orientation of atoms).

A predominant strategy for installing the vicinal amino alcohol functionality is the nucleophilic ring-opening of a 3,4-epoxypiperidine precursor. In this approach, an amine or an amine surrogate attacks one of the two electrophilic carbons of the epoxide ring. Research has shown that this reaction can proceed with high regio- and stereoselectivity. For instance, the reaction of N-benzyl-3,4-epoxypiperidine with various amines in the presence of a Lewis acid like Lithium Perchlorate (LiClO₄) yields exclusively trans-4-amino-3-hydroxypiperidines. researchgate.netresearchgate.net The nucleophilic attack occurs regioselectively at the C-4 position of the piperidine (B6355638) ring. researchgate.net This regioselectivity is rationalized by considering both steric and electronic factors; the C-4 position is generally less sterically hindered, and its electronic properties can be modulated by the nitrogen substituent. The reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the C-4 center and leading to the trans diastereomer.

The control of stereochemistry has also been achieved through asymmetric synthesis, which creates chiral molecules from achiral starting materials. One powerful method is the enzymatic dynamic asymmetric transamination of a fluoroketone precursor, which can produce a syn-3-fluoro-4-aminopiperidine derivative with high diastereomeric and enantiomeric excess. scientificupdate.com Similarly, the use of chiral auxiliaries, such as N-galactosylated 2-pyridones, allows for the highly regio- and stereoselective nucleophilic addition of organometallic reagents to the 4-position, setting the stage for further functionalization. researchgate.net Gold-catalyzed cyclization of amides has also been developed as a one-pot synthesis for substituted piperidin-4-ols, demonstrating excellent diastereoselectivities. nih.gov

| Precursor | Reagent/Catalyst | Key Transformation | Product Stereochemistry | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| N-benzyl-3,4-epoxypiperidine | Amines / LiClO₄ | Epoxide Ring Opening | trans | Not specified (exclusive) | researchgate.net |

| Homopropargyl amine derivative | PPh₃AuNTf₂ / Catecholborane | Gold-catalyzed Cyclization / Reduction | cis | >25:1 | nih.gov |

| N-benzyl-3-methyl-3,4-epoxypiperidine | Azide / Lewis Acid | Epoxide Ring Opening | cis-3-methyl-4-amino | Not specified (regioselective) | researchgate.net |

| N-Boc-3-fluoro-4-piperidone | Transaminase (ATA-3) / PLP | Asymmetric Transamination | syn | 15:1 | scientificupdate.com |

Role of Catalysts and Reagents in Reaction Outcomes

Catalysts and reagents are pivotal in directing the outcome of synthetic transformations leading to this compound, influencing reaction rates, yields, and, most critically, selectivity.

Lewis Acids in Epoxide Activation: In the ring-opening of 3,4-epoxypiperidines, Lewis acids play a crucial role. Lanthanide triflates, such as La(OTf)₃, have been shown to be effective catalysts for the intramolecular aminolysis of cis-3,4-epoxy amines. frontiersin.org The Lewis acid coordinates to the epoxide oxygen, making the epoxide carbons more electrophilic and facilitating nucleophilic attack by the amine. This activation allows the reaction to proceed under milder conditions while maintaining high regioselectivity. Similarly, LiClO₄ has been used to promote the intermolecular addition of amines. researchgate.net

Transition Metal Catalysis: Transition metals are widely employed for constructing the piperidine ring and introducing functionality with high stereocontrol.

Gold Catalysis: Gold(I) catalysts, such as PPh₃AuNTf₂, are effective in mediating the intramolecular cyclization of amides containing an alkyne, leading to the formation of piperidin-4-ol precursors with excellent diastereoselectivity. nih.gov

Rhodium and Ruthenium Catalysis: Asymmetric hydrogenation of enamine or pyridine (B92270) precursors is a key strategy for producing chiral piperidines. Rhodium and Ruthenium catalysts featuring chiral ligands have been successfully used to synthesize fluorinated 3-amino-4-hydroxypiperidine analogues with high enantiomeric excess. scientificupdate.comnih.gov

Iridium Catalysis: Iridium(I) complexes with P,N-ligands have been reported for the asymmetric hydrogenation of substituted pyridinium (B92312) salts, providing another route to enantioenriched piperidine cores. nih.gov

Biocatalysis: Enzymes offer an environmentally benign and highly selective alternative to traditional chemical catalysts. Transaminases (TAs), particularly ω-transaminases, are used for the asymmetric amination of prochiral ketones. beilstein-journals.org For instance, N-Boc-3-piperidone can be converted into (R)- or (S)-3-amino-1-Boc-piperidine using different commercially available immobilized transaminases, with isopropylamine (B41738) as the amine donor and pyridoxal-5'-phosphate (PLP) as a cofactor. scientificupdate.combeilstein-journals.org This approach provides the target compound in a single step with high yield and enantiomeric excess. beilstein-journals.org

| Catalyst/Reagent | Reaction Type | Role and Effect on Outcome | Reference |

|---|---|---|---|

| La(OTf)₃ | Intramolecular Aminolysis of Epoxides | Lewis acid activation of epoxide; promotes high regioselectivity. | frontiersin.org |

| PPh₃AuNTf₂ | Intramolecular Cyclization | Catalyzes cyclization of alkynyl amides; achieves high diastereoselectivity. | nih.gov |

| Rh-CAAC | Asymmetric Hydrogenation | Catalyzes hydrogenation of fluoroenamides; produces syn-isomer with high enantiomeric excess. | scientificupdate.com |

| ω-Transaminases (TAs) | Asymmetric Amination | Enzymatic conversion of ketones to chiral amines; high yield and >99% ee. | beilstein-journals.org |

| Diisobutylaluminum amides | Epoxide Ring Opening | Acts as both nucleophile source and Lewis acid; affords trans-amino alcohols. | researchgate.net |

Transition State Analysis in this compound Formation

Understanding the structure and energetics of transition states is fundamental to explaining and predicting the regioselectivity and stereoselectivity observed in the synthesis of this compound. While direct transition state analysis for this specific compound is not widely published, valuable insights can be drawn from computational studies on closely related systems, such as the formation of substituted piperidines from 3,4-piperidyne intermediates.

The distortion/interaction model, supported by Density Functional Theory (DFT) calculations, provides a powerful framework for rationalizing regioselectivity. nih.gov This model posits that the geometry of the reactive intermediate is pre-distorted toward one of the competing transition states. For example, in the trapping of a Cbz-protected 3,4-piperidyne, DFT calculations (B3LYP/6-31G(d)) reveal that the strained triple bond is significantly distorted. The internal bond angle at C4 is more linear than at C3, indicating that the C4 position is more geometrically prepared for rehybridization from sp to sp². nih.gov

Consequently, the transition state for nucleophilic attack at the more distorted and more linear C4 position (TS1) is lower in energy than the transition state for attack at C3 (TS2). This energy difference (ΔΔG‡) directly correlates with the observed product ratio. For the nucleophilic addition of morpholine (B109124) to the 3,4-piperidyne, the calculated energy barrier for attack at C4 is negligible, consistent with the low regioselectivity observed in related pyridyne systems. nih.gov However, the principles demonstrate how subtle geometric distortions in a piperidine ring intermediate can dictate the reaction pathway by selectively stabilizing one transition state over another.

| Reaction | Transition State | Description | Relative Energy (kcal/mol) | Predicted Outcome | Reference |

|---|---|---|---|---|---|

| Morpholine addition to 3,4-pyridyne | TS1 | Attack at C4 | 0.0 | Low regioselectivity | nih.gov |

| TS2 | Attack at C3 | +0.1 |

Note: Data is for the analogous 3,4-pyridyne system, illustrating the principles of transition state analysis.

Unraveling By-product Formation Pathways

The formation of by-products can significantly reduce the yield and purity of the desired this compound product. Mechanistic studies are essential for identifying the pathways that lead to these impurities and for developing strategies to suppress them.

In syntheses involving fluorinated piperidine analogues, a common side reaction is hydrodefluorination . During catalytic hydrogenation steps, the fluorine substituent can be reductively cleaved, leading to a non-fluorinated by-product. nih.gov This is particularly problematic as the fluorine atom is often crucial for the desired biological activity of the final molecule. The issue can sometimes be mitigated by adding reagents like titanium isopropoxide to sequester fluoride (B91410) ions that may poison the catalyst. scientificupdate.comnih.gov Defluorination has also been observed as a degradation pathway under prolonged reaction times at lower pH. scientificupdate.com

Another competing pathway observed in radical-mediated cyclizations to form piperidine rings is 1,5-hydrogen transfer . Instead of the desired intramolecular cyclization of the radical intermediate, a hydrogen atom is abstracted from another part of the molecule. This leads to the formation of a linear alkene by-product instead of the cyclic piperidine structure. nih.gov

In multi-step syntheses involving protected intermediates, side reactions related to the protecting groups can occur. For example, in a cascade reaction to assemble a functionalized piperidinone, intramolecular transamidation was identified as a potential side reaction. However, it was successfully suppressed through kinetic control by isolating an amino lactam intermediate as a crystalline salt, preventing the undesired cyclization. acs.org

| Main Reaction Type | Observed By-product | Proposed Formation Pathway | Mitigation Strategy | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Defluorinated Piperidine | Reductive cleavage of C-F bond by the catalyst. | Addition of fluoride scavengers (e.g., Ti(OiPr)₄), optimization of pH and reaction time. | scientificupdate.comnih.gov |

| Radical Cyclization | Linear Alkene | Competitive 1,5-hydrogen transfer in the radical intermediate. | Optimization of catalyst and reaction conditions to favor cyclization. | nih.gov |

| Piperidinone Synthesis | Transamidation Product | Undesired intramolecular cyclization of an amino lactam intermediate. | Kinetic control via isolation of the intermediate as a stable salt. | acs.org |

Conformational Analysis and Stereochemical Characterization

Determination of Absolute Configuration

The spatial arrangement of atoms in 3-Aminopiperidin-4-ol, a chiral molecule, is defined by its absolute configuration. wikipedia.orglibretexts.org The determination of this configuration is critical and is achieved through several advanced analytical techniques.

X-ray Crystallography Studies

Single-crystal X-ray crystallography stands as a definitive method for determining the absolute configuration of chiral molecules in their crystalline form. wikipedia.orgnih.gov This technique provides a detailed three-dimensional map of electron density, allowing for the unambiguous assignment of the spatial orientation of each atom. nih.gov

For derivatives of aminopiperidinols, this method has been successfully employed. In a notable study on a related isomer, trans-1-benzyl-4-((S)-1-phenylethylamino)piperidin-3-ol dihydrobromide, X-ray analysis was used to unequivocally establish the (3R,4R) configuration. arkat-usa.org The use of a substituent with a known absolute configuration, in this case, the (S)-phenylethyl group, served as an internal chiral marker, which was instrumental in confirming the stereochemistry of the piperidine (B6355638) core. arkat-usa.org The process involves growing a suitable single crystal, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern to build a model of the molecular structure. nih.govmdpi.com

Table 1: Representative Crystallographic Data for an Aminopiperidinol Derivative

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.1974 |

| b (Å) | 10.6696 |

| c (Å) | 12.9766 |

Note: Data is representative of typical parameters found in crystallographic reports for similar organic molecules and is for illustrative purposes. mdpi.com

Spectroscopic Methods (e.g., NMR, CD)

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), are powerful tools for elucidating stereochemical details.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is primarily used for structural elucidation, it can also provide crucial information about relative stereochemistry. For piperidine rings, the magnitude of the vicinal coupling constant (³J) between protons on adjacent carbons is highly dependent on the dihedral angle between them. In the case of trans-aminopiperidinol derivatives, large vicinal coupling constants (³J₃ₐ,₄ₐ) between the axial protons at the C-3 and C-4 positions are indicative of a diaxial relationship, confirming the trans configuration of the amino and hydroxyl groups. arkat-usa.orgresearchgate.net Advanced NMR techniques, such as the use of chiral derivatizing agents, can also help in determining the absolute configuration by creating diastereomeric derivatives that exhibit distinct NMR signals. frontiersin.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. By comparing the experimental CD spectrum of an unknown compound with that of a known standard or with spectra predicted by quantum chemical calculations, the absolute configuration can be assigned. uantwerpen.benih.gov

Stereochemical Correlation Methods

Stereochemical correlation involves chemically transforming a compound of unknown absolute configuration into a compound whose configuration is already known, or vice versa, without affecting the stereocenter . wikipedia.orgarkat-usa.org This method establishes a direct stereochemical link between the two molecules.

For instance, the absolute configuration of trans-(3R,4R)-4-aminopiperidin-3-ol derivatives was confirmed by correlating them to products of a known stereochemical pathway. arkat-usa.org By ensuring the reaction sequence does not alter the configuration at the C-3 and C-4 stereocenters, the configuration of the starting material can be confidently assigned based on the known configuration of the product. wikipedia.orgarkat-usa.org This method is particularly valuable when crystallographic or spectroscopic methods are not feasible.

Conformational Preferences and Dynamics of this compound Derivatives

The piperidine ring in this compound is not planar and adopts various conformations to minimize steric and torsional strain. libretexts.org The study of these spatial arrangements and the energetics between them is known as conformational analysis. lumenlearning.com

Like cyclohexane, the piperidine ring predominantly exists in a chair conformation , which is the most stable arrangement. westernsydney.edu.au In this conformation, substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. Generally, bulky substituents prefer the more spacious equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. lumenlearning.com

For this compound, two chair conformers are possible for each diastereomer (cis and trans).

For the trans-isomer: The amino and hydroxyl groups can be either diaxial or diequatorial. The diequatorial conformation is generally expected to be more stable due to lower steric strain. libretexts.org

For the cis-isomer: The substituents will be in an axial-equatorial arrangement.

The presence of different N-substituents on the piperidine nitrogen can significantly influence the conformational equilibrium. nih.gov For instance, N-acyl groups can alter the steric and electronic properties, potentially favoring conformations where a 2-substituent is axial due to pseudoallylic strain. nih.gov While this compound has substituents at the 3 and 4 positions, the principles of conformational control by N-substitution remain relevant to its derivatives. The equilibrium can also be influenced by the solvent, as different environments can stabilize one conformer over another. researchgate.net

Table 2: Factors Influencing Conformational Stability in Piperidine Derivatives

| Interaction | Description | Effect on Stability |

|---|---|---|

| 1,3-Diaxial Interaction | Steric repulsion between an axial substituent and axial hydrogens or other substituents on the same side of the ring. | Destabilizing |

| Gauche Interaction | Steric strain between substituents on adjacent carbons in a staggered conformation. | Moderately Destabilizing |

| Anomeric Effect | A stereoelectronic effect that can favor an axial conformation for an electronegative substituent adjacent to a heteroatom. | Potentially Stabilizing for Axial Conformer |

| Intramolecular H-Bonding | Formation of a hydrogen bond between the amino and hydroxyl groups. | Can stabilize specific conformations (see below) |

Intramolecular Interactions and Hydrogen Bonding

The structure of this compound, with its vicinal amino (-NH₂) and hydroxyl (-OH) groups, is well-suited for the formation of an intramolecular hydrogen bond (IMHB). unito.it An IMHB is a non-covalent interaction where a hydrogen atom is shared between a donor (in this case, either the OH or NH group) and an acceptor atom (the N of the amino group or the O of the hydroxyl group) within the same molecule. unito.itnih.gov

The formation of an IMHB significantly impacts the molecule's conformational preferences. westernsydney.edu.au It can lock the molecule into a specific conformation that might otherwise be less favorable. For a stable IMHB to form, the donor and acceptor groups must be in close spatial proximity, which is dictated by the ring's conformation.

In the trans-diaxial conformation , the amino and hydroxyl groups would be too far apart for effective hydrogen bonding.

In the trans-diequatorial conformation , the groups are closer, but the geometry may not be optimal.

In the cis-axial-equatorial conformation , the geometry is often ideal for forming a stable five- or six-membered ring system via the hydrogen bond, which can make this conformer unexpectedly stable. westernsydney.edu.au

The strength and existence of this IMHB can be influenced by the environment. In apolar solvents, IMHBs are generally favored, whereas in polar, protic solvents, intermolecular hydrogen bonds with the solvent can compete with and disrupt the IMHB. unito.it The study of IMHBs is crucial as they can affect a molecule's physicochemical properties and its interactions with biological targets. nih.gov

Computational Chemistry and Theoretical Studies

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-Aminopiperidin-4-ol, docking studies are instrumental in elucidating its potential binding modes within the active sites of various protein targets. While specific docking studies exclusively for this compound are not extensively documented in public literature, studies on closely related 4-aminopiperidine (B84694) derivatives provide a strong basis for predicting its interaction patterns. acs.orgmalayajournal.org

These studies reveal that the aminopiperidine scaffold is a versatile pharmacophore capable of forming key interactions with protein residues. For this compound, the primary amine and the hydroxyl group are expected to be critical for forming hydrogen bonds. The piperidine (B6355638) ring itself can engage in van der Waals and hydrophobic interactions.

For instance, in a hypothetical docking scenario with a kinase, the 4-hydroxyl group could act as a hydrogen bond donor to a backbone carbonyl in the hinge region, while the 3-amino group could form a hydrogen bond with a nearby acidic residue like aspartate or glutamate. The specific stereochemistry of this compound would significantly influence the geometry of these interactions.

Table 1: Predicted Ligand-Target Interactions for this compound

| Functional Group of Ligand | Potential Interacting Residue (Target) | Type of Interaction |

|---|---|---|

| 3-Amino Group | Aspartate, Glutamate | Hydrogen Bond (Donor/Acceptor), Ionic |

| 4-Hydroxyl Group | Serine, Threonine, Backbone Carbonyl | Hydrogen Bond (Donor/Acceptor) |

| Piperidine Ring Nitrogen | Serine (via water bridge) | Water-mediated Hydrogen Bond |

Density Functional Theory (DFT) Calculations for Reactivity Descriptors

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.compku.edu.cn For this compound, DFT calculations are employed to determine a variety of electronic properties that dictate its reactivity. scirp.orgmdpi.com Key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. wikipedia.orgnist.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity. nih.gov DFT calculations on related aminopiperidine structures indicate that the nitrogen and oxygen atoms are the primary sites of electronic activity. nih.govresearchgate.netnih.gov

The MEP map provides a visual representation of the charge distribution on the molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For this compound, the regions around the nitrogen and oxygen atoms are expected to show negative potential, making them susceptible to electrophilic attack, while the hydrogen atoms of the amine and hydroxyl groups would exhibit positive potential.

Table 2: Theoretical Reactivity Descriptors for this compound (Hypothetical DFT Data)

| Descriptor | Predicted Value (Arbitrary Units) | Implication |

|---|---|---|

| EHOMO | -6.2 eV | Electron-donating capability |

| ELUMO | 2.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 8.7 eV | Chemical Reactivity and Stability |

| Dipole Moment | 2.1 D | Molecular Polarity |

| Global Hardness (η) | 4.35 | Resistance to charge transfer |

Molecular Dynamics (MD) Simulations for Conformational Stability

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. frontiersin.org For this compound, MD simulations can provide critical insights into its conformational flexibility and stability in various environments, such as in aqueous solution or within a protein binding pocket. researchgate.netnih.govnih.gov

The piperidine ring can adopt several conformations, most notably the chair, boat, and twist-boat forms. westernsydney.edu.au The chair conformation is generally the most stable. libretexts.org For a substituted piperidine like this compound, the preferred conformation will place the bulky substituents (the amino and hydroxyl groups) in equatorial positions to minimize steric hindrance. organicchemistrytutor.com

MD simulations can track the conformational changes of the molecule over nanoseconds, revealing the energetic landscape of different conformers. The stability of a particular conformation can be assessed by analyzing the root-mean-square deviation (RMSD) of the atomic positions over the simulation trajectory. researchgate.net A stable conformation will exhibit low RMSD fluctuations. These simulations also elucidate the dynamics of intramolecular hydrogen bonding between the 3-amino and 4-hydroxyl groups, which can significantly influence the molecule's preferred shape. researchgate.net

Table 3: Conformational Analysis of this compound from MD Simulations (Illustrative Data)

| Conformation | Dihedral Angle (N1-C3-C4-O4) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Chair (3-NH2 eq, 4-OH eq) | ~60° | 0.0 | 75% |

| Chair (3-NH2 ax, 4-OH eq) | ~180° | 1.5 | 15% |

| Chair (3-NH2 eq, 4-OH ax) | ~-60° | 1.8 | 8% |

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods, particularly DFT, are valuable for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. researchgate.net For this compound, theoretical calculations can generate predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govnih.govresearchgate.net

Predicted ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. nih.gov The accuracy of these predictions has improved significantly with the development of advanced computational models and machine learning algorithms. nih.gov Similarly, theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. researchgate.netnih.gov The predicted frequencies for N-H and O-H stretching, for example, can help in the interpretation of experimental IR spectra.

Furthermore, computational chemistry can be used to explore potential reaction pathways for the synthesis or degradation of this compound. mdpi.com By calculating the energies of reactants, transition states, and products, the feasibility and kinetics of a reaction can be estimated. purdue.edu This can provide valuable information for optimizing synthetic routes or understanding metabolic pathways.

Table 4: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy Type | Feature | Predicted Value |

|---|---|---|

| ¹³C NMR | C3 Chemical Shift | ~55-60 ppm |

| ¹³C NMR | C4 Chemical Shift | ~65-70 ppm |

| ¹H NMR | H3 Proton Shift | ~2.8-3.2 ppm |

| ¹H NMR | H4 Proton Shift | ~3.5-3.9 ppm |

| IR Spectroscopy | O-H Stretch | ~3300-3400 cm⁻¹ |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its activity. wikipedia.orgfiveable.me These models are built by correlating calculated molecular descriptors with experimentally determined activities. While focusing on the chemical features, the development of a QSAR model involving this compound would begin with the calculation of a wide range of molecular descriptors. nih.govslideshare.net

These descriptors can be categorized into several types:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity indices, 2D autocorrelations.

3D Descriptors: Geometrical descriptors (e.g., molecular surface area, volume), steric parameters.

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), molar refractivity. mdpi.com

In a hypothetical QSAR study, this compound and a series of its analogs would be included in a training set. The calculated descriptors for these molecules would be subjected to statistical analysis, such as multiple linear regression or machine learning algorithms, to build a predictive model. fiveable.me The model would identify which chemical features are most important for a given property. For instance, the model might reveal that the polar surface area and the number of hydrogen bond donors (features prominent in this compound) are critical for a particular interaction.

Table 5: Key Chemical Descriptors of this compound for QSAR Modeling

| Descriptor Class | Specific Descriptor | Calculated Value (Illustrative) |

|---|---|---|

| Constitutional (1D) | Molecular Weight | 116.16 g/mol |

| Constitutional (1D) | Number of H-Bond Donors | 3 |

| Topological (2D) | Wiener Index | 120 |

| Geometrical (3D) | Molecular Surface Area | ~140 Ų |

| Physicochemical | Polar Surface Area (PSA) | 58.3 Ų |

Analytical Methodologies for Research and Purity Assessment

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of 3-Aminopiperidin-4-ol. Due to the compound's polar nature and lack of a strong UV chromophore, several specialized HPLC strategies are employed.

Since this compound possesses two chiral centers (at C3 and C4), it can exist as a mixture of enantiomers and diastereomers. Chiral HPLC is essential for separating these stereoisomers to determine the enantiomeric excess (ee) of a specific isomer. uma.esheraldopenaccess.us This is particularly important in pharmaceutical applications where stereochemistry dictates biological activity.

The analysis often involves pre-column derivatization, where the amine group of this compound is reacted with a chiral derivatizing agent to form diastereomers. These diastereomeric derivatives can then be separated on a standard achiral HPLC column (like a C18 column). mdpi.com Alternatively, the underivatized compound or a non-chiral derivative can be separated directly on a chiral stationary phase (CSP). phenomenex.com For the closely related compound 3-aminopiperidine, methods have been developed involving derivatization followed by separation on a chiral column to resolve enantiomers effectively. google.com

Key considerations for chiral HPLC method development include the selection of the chiral stationary phase, the mobile phase composition (often a mixture of alkanes like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol), and the detector. nih.gov

The this compound molecule does not absorb ultraviolet (UV) light strongly, making it difficult to detect at low concentrations using a standard HPLC-UV detector. google.com To overcome this, pre-column derivatization is employed to attach a chromophore (a light-absorbing group) to the molecule. This process chemically modifies the analyte to produce a derivative that is highly responsive to UV detection, thereby enhancing the sensitivity and accuracy of the analysis. sdiarticle4.com

The primary amino group of this compound is the typical site for derivatization. Several reagents are effective for this purpose, as demonstrated in the analysis of similar compounds. google.comgoogle.comresearchgate.net

| Derivatizing Agent | Abbreviation | Target Functional Group | Resulting Derivative | Reference |

|---|---|---|---|---|

| Benzoyl Chloride | - | Primary Amine | Benzoyl-3-aminopiperidine | google.com |

| para-Toluene Sulfonyl Chloride | PTSC | Primary Amine | N-Tosyl-3-aminopiperidine | researchgate.net |

| (R)-α-methyl-2-naphthaleneacetyl chloride | - | Primary Amine | Naphthalene-containing amide | google.com |

| Phenyl isothiocyanate | PITC | Primary and Secondary Amines | Phenylthiocarbamyl (PTC) derivative | scholarsresearchlibrary.com |

The choice of derivatizing agent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction with minimal side products.

While derivatization is effective, it can add complexity and potential sources of error to an analytical method. Non-derivatization methods offer a more direct and simpler approach for the analysis of polar compounds like this compound. nih.gov

Charged Aerosol Detection (CAD): This universal detection method is not dependent on the optical properties of the analyte and can detect any non-volatile and many semi-volatile compounds. amazonaws.comthermofisher.com In CAD, the HPLC eluent is first nebulized, and the resulting aerosol particles are charged. The magnitude of this charge is measured and is proportional to the mass of the analyte present. This makes CAD an excellent choice for quantifying this compound without derivatization. nih.govresearchgate.net

Mixed-Mode Chromatography: To achieve sufficient retention of the highly polar this compound on an HPLC column, a technique called mixed-mode chromatography is often used. bio-rad.comastreabioseparations.com These columns contain stationary phases with multiple functionalities, typically combining reversed-phase (hydrophobic) and ion-exchange (ionic) properties. nih.govsartorius.com This dual mechanism enhances the retention of polar, charged analytes that are poorly retained on traditional C18 columns. researchgate.net

A study on the related compound 3-aminopiperidine successfully developed a method using a mixed-mode column with CAD detection. nih.govresearchgate.net This approach provided high sensitivity (Limit of Quantitation <2.73 μg/mL) and good precision without the need for derivatization. nih.gov

| Parameter | Condition | Reference |